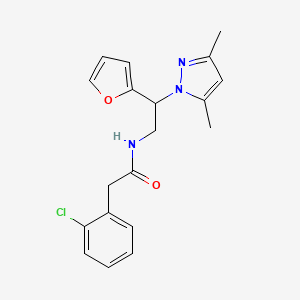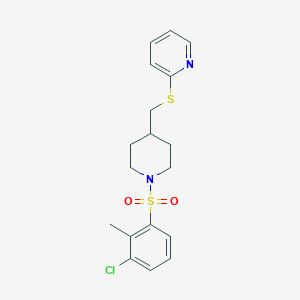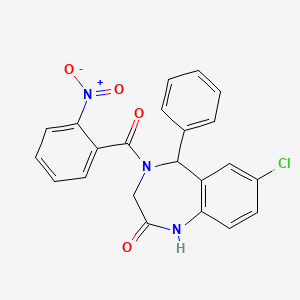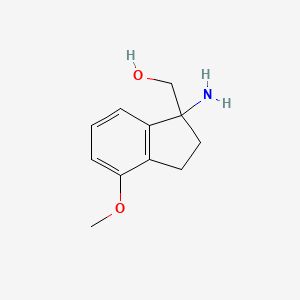![molecular formula C20H20N4O3S B2627177 2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-41-5](/img/structure/B2627177.png)
2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridin-2-amine with furan-2-carbonyl chloride to form an amide, which is then treated with diphosphorus pentasulfide to form a thioamide . The thioamide is then oxidized with potassium ferricyanide in an alkaline solution to form the thiazole ring .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The thiazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions. The sulfur atom in the thiazole ring can undergo oxidation or reduction reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Research has shown that derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized azole derivatives, including 1,2,4-triazole compounds, starting from furan-2-carbohydrazide, and found some of these compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).
Antiproliferative Activities
- Narayana et al. (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluated their antiproliferative activity, finding that one of the compounds exhibited promising activity (Narayana et al., 2010).
Plant Growth Stimulating Effects
- Pivazyan et al. (2019) explored the biological activity of derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment and found a pronounced plant growth stimulating effect (Pivazyan et al., 2019).
Electrochemical and Electrochromic Properties
- Akpinar et al. (2013) investigated thiazolo[5,4-d]thiazole containing donor-acceptor type alternating copolymers for their electrochemical and electrochromic properties. These compounds showed multichromic properties with potential for electrochromic applications (Akpinar et al., 2013).
Antibacterial and Antioxidant Evaluation
- Anusevičius et al. (2015) synthesized 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing azole and triazole fragments and analyzed them for antioxidant and antibacterial activities, showing moderate activity against certain microorganisms (Anusevičius et al., 2015).
Synthesis and Characterization for Pharmacological Studies
- Selvam et al. (2012) synthesized a series of heterocyclic thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives and evaluated them for antinociceptive and anti-inflammatory activities. This study shows the potential pharmacological applications of these compounds (Selvam et al., 2012).
Safety and Hazards
The safety and hazards associated with this compound are not well-documented in the available literature. As with all chemicals, it should be handled with care, using appropriate personal protective equipment. It is not intended for human or veterinary use.
Direcciones Futuras
Future research could focus on further elucidating the biological activity of this compound and similar compounds. This could include studies on their antiviral and anti-infective properties, as well as their potential use in treating diseases such as cancer . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
2-(furan-2-yl)-5-[(3-methoxyphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-14-7-4-6-13(12-14)16(23-9-2-3-10-23)17-19(25)24-20(28-17)21-18(22-24)15-8-5-11-27-15/h4-8,11-12,16,25H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYYBMNELDKXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B2627094.png)


![4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde](/img/structure/B2627101.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2627105.png)



![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2627109.png)


![1-spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2627115.png)
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2627116.png)